molecular formula C18H21NO4 B12697924 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester CAS No. 121409-68-5

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester

Cat. No.: B12697924
CAS No.: 121409-68-5
M. Wt: 315.4 g/mol
InChI Key: CXTDYHPBVWCVAI-UHFFFAOYSA-N
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Description

Key Structural Features

  • Pyrrole Core : A five-membered aromatic ring with one nitrogen atom.
  • Ester Groups : At positions 3 and 4, facilitating hydrolytic stability under neutral conditions.
  • Benzyl Substituent : Introduces steric bulk and potential π-π stacking interactions.

Properties

CAS No.

121409-68-5

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

dimethyl 2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-5-19-12(2)15(17(20)22-3)16(18(21)23-4)14(19)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3

InChI Key

CXTDYHPBVWCVAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation via Brominated Aldehyde and β-Ketoester Condensation

A patented method for related pyrrole derivatives (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester) provides a useful framework adaptable to the target compound:

  • Step 1: Bromination of Propionaldehyde

    Propionaldehyde is reacted with bromine in an aprotic solvent (e.g., methylene dichloride, toluene, dimethylformamide, or dimethyl sulfoxide) at 0–50 °C to yield 2-bromopropionaldehyde.

  • Step 2: Ring-Closure Reaction

    The 2-bromopropionaldehyde is reacted with methyl acetoacetate and ammonia water under alkaline conditions at 0–50 °C. This step involves a Knorr-type pyrrole synthesis, forming the pyrrole ring with methyl substituents and ester groups.

  • Step 3: Workup and Purification

    After reaction completion (10–14 hours), the mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, concentrated, and crystallized at low temperature (0 °C) to isolate the pyrrole ester product.

This method is characterized by mild reaction conditions, readily available raw materials, high conversion rates, and suitability for scale-up industrial production. It avoids environmentally harmful reagents like sodium nitrite and costly tert-butyl acetoacetate, which are common in other methods.

Adaptation for 1-Ethyl-2-methyl-5-(phenylmethyl) Substitution

To obtain the specific 1-ethyl-2-methyl-5-(phenylmethyl) substitution pattern:

  • Alkylation at N-1 Position

    The pyrrole nitrogen can be alkylated with ethyl halides (e.g., ethyl bromide) under basic conditions to introduce the 1-ethyl group.

  • Methylation at C-2 Position

    The methyl group at C-2 is typically introduced via the choice of starting β-ketoester (e.g., methyl acetoacetate) or via methylation reactions during synthesis.

  • Benzylation at C-5 Position

    The 5-(phenylmethyl) group can be introduced by benzylation of the pyrrole ring at the 5-position using benzyl halides under controlled conditions, often after ring formation to avoid side reactions.

These steps require careful control of reaction conditions to ensure regioselectivity and avoid over-alkylation or side reactions.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Bromination of Propionaldehyde Propionaldehyde + Br2 (1:2.5–3.5 molar ratio) 0–50 Methylene dichloride, toluene, DMF, DMSO ~81–100 Controlled addition to avoid overheating
Ring-Closure (Knorr Reaction) 2-Bromopropionaldehyde + methyl acetoacetate + NH3 0–50 Methylene dichloride ~30–31 10–14 h reaction, followed by extraction and crystallization
N-1 Alkylation Ethyl bromide + base Ambient to reflux Polar aprotic solvents (e.g., DMF) Variable Requires selective monoalkylation
C-5 Benzylation Benzyl bromide + base Ambient to reflux Polar aprotic solvents Variable Regioselectivity critical

Research Findings and Optimization Notes

  • The bromination step must be carefully temperature-controlled to prevent side reactions and degradation of aldehyde.

  • Use of aprotic solvents enhances bromination efficiency and product stability.

  • The ring-closure step benefits from mild alkaline conditions and controlled temperature to maximize yield and purity.

  • Post-reaction purification by low-temperature crystallization improves product isolation and reduces impurities.

  • Alkylation steps require stoichiometric control and may need protecting groups or selective catalysts to achieve desired substitution patterns without over-alkylation.

  • Industrial scalability is feasible due to the use of inexpensive and readily available reagents and avoidance of environmentally harmful substances.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Bromine, nitric acid; room temperature or elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Applications

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has shown potential in various biological applications:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrole ring may enhance interactions with biological targets involved in cancer progression.

Antimicrobial Properties

Research suggests that derivatives of pyrrole compounds possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of pyrrole derivatives, indicating their ability to mitigate oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that similar pyrrole derivatives exhibited significant antiproliferative effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In a comparative study, various pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the pyrrole structure enhanced antibacterial activity significantly.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitution patterns, ester groups, and biological or physicochemical properties. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Boiling Point (°C)
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester C₁₉H₂₃NO₄ 329.4 1-Ethyl, 2-methyl, 5-(phenylmethyl) Not reported Not reported
1H-Pyrrole-3-carboxylic acid, 1-[2-(3,4-dimethoxyphenyl)ethyl]-... methyl ester C₁₉H₂₄N₂O₆ 376.4 3,4-Dimethoxyphenethyl, methyl ester 1.15 ± 0.53 623.5 ± 55.0
1H-Pyrrole-2,3-dicarboxylic acid dimethyl ester C₉H₁₁NO₄ 197.2 Unsubstituted pyrrole core Not reported Not reported
Dimethyl 1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylate C₁₉H₁₅ClN₂O₄ 370.8 2-Chlorophenyl, phenyl pyrazole Not reported Not reported

Key Findings

Substitution Effects :

  • The 1-ethyl-2-methyl-5-(phenylmethyl) substitution in the target compound introduces significant steric bulk compared to simpler analogs like unsubstituted pyrrole dicarboxylates . This likely reduces solubility in polar solvents but enhances lipophilicity, which is critical for membrane permeability in bioactive molecules.
  • In contrast, the 3,4-dimethoxyphenethyl group in the analog from adds electron-donating methoxy groups, which may increase stability against oxidative degradation.

Ester Reactivity: Dimethyl esters (as in the target compound) are typically more hydrolytically stable than monoesters or free acids, making them preferable for prodrug formulations. This aligns with trends observed in pyrazole dicarboxylates (e.g., ), where ester groups improve compound stability during storage.

Synthetic Methodology: The synthesis of substituted pyrroles often involves nucleophilic substitution or condensation reactions. For example, describes heating 2-chloro-1-pyrrolyl ethanone with acids and potassium carbonate in DMSO to introduce ester functionalities. A similar approach could apply to the target compound.

The phenylmethyl group in the target compound may enhance binding to hydrophobic enzyme pockets.

Biological Activity

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and research findings.

Synthesis

The synthesis of 1H-Pyrrole derivatives often involves multi-step reactions, including cyclization and esterification processes. A notable method includes the Vilsmeier–Haack formylation reaction followed by Claisen-Schmidt condensation to yield various pyrrole derivatives. The synthesis pathway typically involves:

  • Formation of Pyrrole Skeleton : Starting from appropriate precursors such as acetic acid and ethyl acetoacetic ester.
  • Functionalization : Subsequent reactions introduce functional groups that enhance biological activity.

Biological Activity

The biological activity of 1H-Pyrrole derivatives has been extensively studied, particularly their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that various pyrrole derivatives exhibit significant antimicrobial properties. For example, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against several bacterial strains. The findings are summarized in Table 1:

CompoundBacterial PathogenZone of Inhibition (mm)
8aE. coli15
8bS. aureus18
8cP. aeruginosa12

These results demonstrate that certain modifications to the pyrrole structure can enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrrole derivatives have shown promise as anti-inflammatory agents. A recent study highlighted that compounds derived from pyrroles exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Case Studies

Several case studies exemplify the therapeutic potential of pyrrole derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A series of methyl-pyrrole derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that specific substitutions on the pyrrole ring significantly increased the compounds' effectiveness against resistant strains .
  • Case Study on Anti-inflammatory Properties :
    • A compound similar to 1H-Pyrrole-3,4-dicarboxylic acid was evaluated in an animal model for its ability to reduce inflammation associated with arthritis. The study reported a notable decrease in inflammatory markers and joint swelling .

The mechanism by which pyrrole derivatives exert their biological effects is multifaceted:

  • Antimicrobial Mechanism : It is believed that these compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Anti-inflammatory Mechanism : Pyrroles may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for preparing this pyrrole dicarboxylate compound?

The synthesis of substituted pyrrole dicarboxylates typically involves multi-step reactions, including cyclocondensation of β-keto esters with amines or via palladium-catalyzed cross-coupling to introduce aryl groups. For example, dimethyl ester formation can be achieved using methanol and catalytic sulfuric acid under reflux . Key parameters include solvent choice (e.g., DMSO for nucleophilic substitution reactions) and base selection (e.g., potassium carbonate for deprotonation) to ensure high yields and purity . NMR (¹H/¹³C) and LC-MS are critical for verifying intermediate structures and final product integrity .

Q. How can the structural conformation of this compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Software suites like SHELXL refine structural parameters (bond angles, torsion angles) using intensity data . For non-crystalline samples, advanced NMR techniques (e.g., COSY, NOESY) resolve stereochemistry and substituent positioning. Computational methods (DFT calculations) can predict electronic structures and compare them with experimental IR/Raman spectra .

Q. What solvents and conditions are recommended for solubility and stability studies?

Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s ester and aryl groups. Stability under alkaline conditions should be tested via hydrolysis kinetics in NaOH/MeOH mixtures, monitored by HPLC. For thermal stability, TGA-DSC analyses (heating rate: 10°C/min under N₂) reveal decomposition thresholds .

Advanced Research Questions

Q. How does the electron-withdrawing phenylmethyl group influence reactivity in catalytic applications?

The phenylmethyl substituent increases steric bulk, potentially hindering coordination to metal centers in MOFs or catalysts. However, its electron-donating nature via conjugation may stabilize transition states in cross-coupling reactions. Comparative studies with analogs (e.g., fluorinated or nitro-substituted derivatives) can isolate electronic vs. steric effects . Electrochemical methods (cyclic voltammetry) quantify redox potentials to assess electron-transfer efficiency .

Q. What strategies resolve contradictions in catalytic activity data across studies?

Discrepancies often arise from impurities in starting materials or variations in reaction atmospheres (e.g., O₂ vs. inert gas). Replicate experiments with rigorous purification (e.g., column chromatography followed by recrystallization) and standardized conditions (e.g., glovebox for air-sensitive reactions) are essential. Statistical tools (e.g., ANOVA) can identify significant variables .

Q. How can regioselectivity challenges in functionalizing the pyrrole core be addressed?

Directing groups (e.g., ester moieties at C3/C4) can guide electrophilic substitution. For example, Friedel-Crafts acylation at C5 is favored due to steric protection at C2/C3 by methyl and ethyl groups. Computational modeling (e.g., Fukui indices) predicts reactive sites, while in-situ IR monitors reaction progress .

Data Analysis and Experimental Design

Q. What analytical methods differentiate between ester hydrolysis products?

LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) separates mono- and di-acid hydrolysis products. Isotopic labeling (e.g., D₂O in hydrolysis studies) combined with ¹H NMR tracks proton exchange at carboxyl groups .

Q. How can crystallographic data from SHELX be optimized for complex derivatives?

For twinned crystals or low-resolution data, SHELXL’s twin refinement and restraints (e.g., DFIX for bond distances) improve model accuracy. High-resolution synchrotron data (λ = 0.7–1.0 Å) enhance anomalous scattering for absolute configuration determination .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in degradation studies?

Primary KIEs (k_H/k_D > 1) indicate rate-determining proton transfer steps, as seen in base-catalyzed ester hydrolysis. Secondary KIEs reveal changes in hybridization (e.g., sp² to sp³ transitions) during ring-opening reactions .

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